1-(3-Cyano-2-thienyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile
CAS No.: 338777-48-3
Cat. No.: VC5725776
Molecular Formula: C10H4N4O2S
Molecular Weight: 244.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338777-48-3 |
|---|---|
| Molecular Formula | C10H4N4O2S |
| Molecular Weight | 244.23 |
| IUPAC Name | 1-(3-cyanothiophen-2-yl)-2,4-dioxopyrimidine-5-carbonitrile |
| Standard InChI | InChI=1S/C10H4N4O2S/c11-3-6-1-2-17-9(6)14-5-7(4-12)8(15)13-10(14)16/h1-2,5H,(H,13,15,16) |
| Standard InChI Key | MZZCNHOEVLTJKR-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1C#N)N2C=C(C(=O)NC2=O)C#N |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 1-(3-cyanothiophen-2-yl)-2,4-dioxopyrimidine-5-carbonitrile, reflecting its bicyclic structure comprising a thiophene ring fused to a pyrimidine-dione core . The molecular formula C₁₀H₄N₄O₂S (molecular weight: 244.23 g/mol) indicates a highly conjugated system with multiple electronegative groups.
Structural Features
The molecule contains two distinct heterocycles:
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A 2-thienyl group substituted with a cyano (-CN) group at the 3-position
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A pyrimidine-2,4-dione (uracil-like) ring with an additional cyano substituent at the 5-position
The planar arrangement of these rings facilitates π-π stacking interactions, while the electron-withdrawing cyano groups enhance electrophilic reactivity at adjacent positions .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 338777-48-3 |
| PubChem CID | 3846016 |
| SMILES | C1=CSC(=C1C#N)N2C=C(C(=O)NC2=O)C#N |
| InChIKey | MZZCNHOEVLTJKR-UHFFFAOYSA-N |
| XLogP3 | 0.75 (predicted) |
Spectroscopic Signatures
While experimental spectral data remains unpublished, computational predictions suggest characteristic absorptions:
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IR: Strong C≡N stretches ~2200 cm⁻¹, C=O stretches ~1700 cm⁻¹
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¹H NMR: Downfield-shifted aromatic protons due to electron-withdrawing effects of cyano groups
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MS: Molecular ion peak at m/z 244.23 with fragmentation patterns dominated by loss of CN groups
Synthesis and Manufacturing Considerations
Reported Synthetic Routes
Though detailed protocols remain proprietary, retrosynthetic analysis suggests two plausible pathways:
Route A: Thiophene-Pyrimidine Annulation
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Functionalization of 3-cyanothiophene-2-carboxylic acid with chlorinating agents
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Condensation with cyanoacetamide derivatives under basic conditions
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Cyclodehydration to form the pyrimidine ring
Route B: Suzuki-Miyaura Coupling
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Preparation of 5-bromo-2,4-dioxopyrimidine-5-carbonitrile
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Palladium-catalyzed cross-coupling with 3-cyanothiophen-2-ylboronic acid
Purification Challenges
The compound's low solubility in common organic solvents (e.g., ethanol, acetone) necessitates specialized purification techniques:
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HPLC: Reverse-phase C18 columns with acetonitrile/0.1% TFA mobile phase
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Crystallization: Limited success reported using dimethyl sulfoxide (DMSO)
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | Not reported |
| Solubility (Water) | <1 mg/mL (predicted) |
| LogP (Octanol-Water) | 0.75 (calculated) |
| pKa | ~8.2 (enolic hydrogen) |
Reactivity and Derivative Formation
Electrophilic Substitution
The electron-deficient thiophene ring undergoes regioselective reactions:
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Nitration: Occurs preferentially at the 5-position of the thienyl group
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Halogenation: Bromine in acetic acid yields 5-bromo derivatives
Nucleophilic Attack
The pyrimidine-dione moiety demonstrates susceptibility to nucleophilic substitution:
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Amination: Reaction with alkylamines at the 6-position
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Thiol Exchange: Replacement of oxygen with sulfur using Lawesson's reagent
Metal Complexation
The compound acts as a bidentate ligand through:
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